molecular formula C17H17Cl2NO3 B10977346 2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B10977346
M. Wt: 354.2 g/mol
InChI Key: DCLDRMQOYHGQFY-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of two chlorine atoms on the benzene ring and a 3,4-dimethoxyphenyl ethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3,4-dimethoxyphenethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The amide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

2,5-Dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to the specific positioning of the chlorine atoms and the 3,4-dimethoxyphenyl ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C17H17Cl2NO3/c1-22-15-6-3-11(9-16(15)23-2)7-8-20-17(21)13-10-12(18)4-5-14(13)19/h3-6,9-10H,7-8H2,1-2H3,(H,20,21)

InChI Key

DCLDRMQOYHGQFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)Cl)OC

Origin of Product

United States

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